molecular formula C11H8BrClN2O B8486621 (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-chlorophenyl)methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-chlorophenyl)methanone

Cat. No.: B8486621
M. Wt: 299.55 g/mol
InChI Key: WKNZMUDKXBTTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C11H8BrClN2O and its molecular weight is 299.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C11H8BrClN2O/c1-15-6-9(12)10(14-15)11(16)7-2-4-8(13)5-3-7/h2-6H,1H3

InChI Key

WKNZMUDKXBTTAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 4-bromo-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide (1.0 g, 4 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen atmosphere was added (4-chlorophenyl)magnesium bromide (8 mL) in tetrahydrofuran (1 M) at 0° C., The resulting mixture was stirred for 2 h at room temperature. The reaction was quenched by saturated solution of ammonium chloride, and dichloromethane (100 mL) was added, the separated organic layer was dried over anhydrous sodium sulfate and concentrated in vacuum. The residue was purified by flash chromatography eluting with petroleum ether/ethyl acetate=5:1 to give the titled product as a white solid (1.0 g, 84%). LC/MS m/z 298 [M+H]+; 1H NMR (300 MHz, CDCl3) δ 8.10 (d, J=9 Hz, 2H), 7.53 (s, 1H), 7.43 (d, J=9 Hz, 2H), 3.99 (s, 3H).
Name
4-bromo-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
84%

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